molecular formula C18H20N6O4 B2713514 2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE CAS No. 844825-79-2

2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE

Cat. No.: B2713514
CAS No.: 844825-79-2
M. Wt: 384.396
InChI Key: NMRCGOQCARMNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE is a complex organic compound with a molecular formula of C18H20N6O4 and a molecular weight of 384.396. This compound is characterized by its unique purine-pyrimidine fused ring structure, which is often associated with significant biological activity.

Preparation Methods

The synthesis of 2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the purine and pyrimidine precursors, followed by their condensation under specific reaction conditions. The reaction conditions often include the use of solvents like acetonitrile (MeCN) and acidic media to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its biological activity, it may be explored for therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar compounds to 2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE include:

  • 2-(3,4,6,7-Tetrahydro-3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

These compounds share similar structural motifs but differ in their specific functional groups and ring systems, which can lead to variations in their biological activity and chemical reactivity.

Properties

IUPAC Name

2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-21-15-14(16(26)24(18(21)27)10-13(19)25)23-8-4-7-22(17(23)20-15)11-5-3-6-12(9-11)28-2/h3,5-6,9H,4,7-8,10H2,1-2H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRCGOQCARMNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3CCCN(C3=N2)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.